molecular formula C9H9BrN2O2 B11860000 Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate

Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate

Cat. No.: B11860000
M. Wt: 257.08 g/mol
InChI Key: WQBMSYUPIOCPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate is an organic compound with the molecular formula C9H9BrN2O2 It is a derivative of pyrazine, featuring a bromine atom at the 5-position of the pyrazine ring and a cyclopropane carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate typically involves the following steps:

    Bromination of Pyrazine: The starting material, pyrazine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Formation of Cyclopropane Carboxylate Ester: The brominated pyrazine is then reacted with cyclopropanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride. This intermediate is then esterified with methanol to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form substituted derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding pyrazine derivatives.

    Oxidation Reactions: Oxidation of the cyclopropane ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to ring-opening and formation of carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid under reflux conditions.

Major Products:

  • Substituted pyrazine derivatives
  • Reduced pyrazine derivatives
  • Carboxylic acids from ring-opening oxidation

Scientific Research Applications

Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrazine-based scaffolds.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyrazine derivatives.

    Chemical Synthesis: The compound is a versatile intermediate in organic synthesis, enabling the preparation of various functionalized pyrazine derivatives.

Mechanism of Action

The mechanism of action of Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. The bromine atom and cyclopropane ring contribute to its binding affinity and specificity. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

    Methyl 1-(5-bromopyridin-2-YL)cyclopropanecarboxylate: Similar structure but with a pyridine ring instead of pyrazine.

    Methyl 1-(5-bromopyrimidin-2-YL)cyclopropanecarboxylate: Contains a pyrimidine ring instead of pyrazine.

    Methyl 1-(5-bromopyrazol-2-YL)cyclopropanecarboxylate: Features a pyrazole ring instead of pyrazine.

Uniqueness: Methyl 1-(5-bromopyrazin-2-YL)cyclopropanecarboxylate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 1-(5-bromopyrazin-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H9BrN2O2/c1-14-8(13)9(2-3-9)6-4-12-7(10)5-11-6/h4-5H,2-3H2,1H3

InChI Key

WQBMSYUPIOCPMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CN=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.